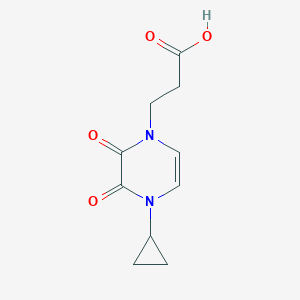
3-(4-cyclopropyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyclopropyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid, also known as cyclopropylpyrazin-1-ylpropanoic acid (CPPA) is an organic compound with a wide range of applications in scientific research. CPPA is a cyclopropyl derivative of pyrazin-1-ylpropanoic acid and is used in a variety of biochemical and physiological experiments. CPPA has been found to be an effective inhibitor of a variety of enzymes, which makes it a useful tool for studying the mechanisms of enzyme action. In addition, CPPA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the effects of various compounds on the body.
Scientific Research Applications
CPPA is used in a variety of scientific research applications. It has been found to be an effective inhibitor of a variety of enzymes, including proteases and hydrolases. This makes CPPA a useful tool for studying the mechanisms of enzyme action. In addition, CPPA has been used to study the effects of various compounds on the body, such as the effects of drugs on the nervous system. CPPA has also been used to study the effects of various compounds on the immune system, as well as the effects of compounds on the metabolism of cells.
Mechanism of Action
The mechanism of action of CPPA is not fully understood. However, it is believed that CPPA binds to the active site of enzymes, blocking the binding of substrates and thus inhibiting the enzyme's activity. This mechanism of action has been found to be effective in a variety of enzymes, including proteases and hydrolases.
Biochemical and Physiological Effects
CPPA has been found to have a wide range of biochemical and physiological effects. In particular, CPPA has been found to be an effective inhibitor of several enzymes, including proteases and hydrolases. In addition, CPPA has been found to have an effect on the metabolism of cells, as well as an effect on the immune system.
Advantages and Limitations for Lab Experiments
The main advantage of using CPPA in laboratory experiments is that it is a relatively simple compound to synthesize and can be purified by recrystallization. In addition, CPPA is a relatively stable compound, making it suitable for long-term storage. However, CPPA is a relatively expensive compound, and its solubility in water is limited.
Future Directions
There are a number of potential future directions for research involving CPPA. For example, CPPA could be used to study the effects of various compounds on the nervous system, as well as the effects of compounds on the immune system. Additionally, CPPA could be used to study the effects of various compounds on the metabolism of cells, as well as to study the effects of compounds on the regulation of gene expression. Finally, CPPA could be used to study the effects of various compounds on the development and progression of disease.
Synthesis Methods
CPPA is synthesized through a reaction of 3-(4-cyclopropyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acidyrazine and propanoic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 0-5°C, and the product is obtained in a yield of up to 90%. The reaction is relatively simple, and the product can be purified by recrystallization.
properties
IUPAC Name |
3-(4-cyclopropyl-2,3-dioxopyrazin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-8(14)3-4-11-5-6-12(7-1-2-7)10(16)9(11)15/h5-7H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFBIQWWQUVPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN(C(=O)C2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[4-(1-benzoylpiperidin-4-yl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462001.png)
![ethyl 2-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-5-methyl-1,1-dioxo-2H-1??,2,6-thiadiazine-4-carboxylate](/img/structure/B6462005.png)
![N-{1'-[(furan-2-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide](/img/structure/B6462011.png)
![2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B6462023.png)

![2-methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride](/img/structure/B6462032.png)
![N-(cyclohexylmethyl)-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6462035.png)
![3-(2-{4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462049.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6462066.png)
![6,12-dimethyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462072.png)
![14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462089.png)
![12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462095.png)
![12-bromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462107.png)
